molecular formula C7H12N2OS B12358951 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one

6-Propyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12358951
M. Wt: 172.25 g/mol
InChI Key: WUBONVZNFPUJAH-UHFFFAOYSA-N
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Description

6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound that belongs to the class of pyrimidinethiones. It is characterized by the presence of a propyl group at the 6th position and a sulfanylidene group at the 2nd position of the diazinan-4-one ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then confirmed by independent synthesis and characterized using IR and 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

6-Propyl-2-sulfanylidene-1,3-diazinan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid drug, it inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine. This action decreases thyroid hormone production and reduces the activity of thyroid hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both a propyl and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

6-propyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C7H12N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11)

InChI Key

WUBONVZNFPUJAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)NC(=S)N1

Origin of Product

United States

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